AzoLPA

GPCR signaling optical pharmacology calcium imaging

Conventional LPA agonists lack reversible optical control, forcing researchers to rely on sequential compound additions or irreversible photocaged analogs with modified headgroups that perturb native lipid trafficking. AzoLPA solves this by embedding an azobenzene photoswitch exclusively within the acyl chain, preserving the native LPA headgroup while enabling fully reversible cis/trans isomerization with UV-A (365 nm) and blue (460 nm) light. • Binary optical control: cis-AzoLPA potently activates LPA1, LPA2, and LPA4 receptors; trans-AzoLPA is essentially inactive at these subtypes. • Reversible within-well kinetics: Enables repeated activation/deactivation cycles without washout steps, supporting optical lipid clamping and pulsatile signaling studies. • Supplied as solid powder (MW 495.51, C₂₃H₃₄N₃O₇P); for research use only.

Molecular Formula C23H34N3O7P
Molecular Weight 495.5 g/mol
Cat. No. B15090073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzoLPA
Molecular FormulaC23H34N3O7P
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(COP(=O)(O)[O-])O.[NH4+]
InChIInChI=1S/C23H31N2O7P.H3N/c1-2-3-5-18-8-12-20(13-9-18)24-25-21-14-10-19(11-15-21)6-4-7-23(27)31-16-22(26)17-32-33(28,29)30;/h8-15,22,26H,2-7,16-17H2,1H3,(H2,28,29,30);1H3/t22-;/m1./s1
InChIKeyZIDGAEVBOOGIDF-VZYDHVRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AzoLPA Compound Profile


AzoLPA (ammonium salt, CAS 2389048-52-4) is a photoswitchable lysophosphatidic acid (LPA) analogue featuring an azobenzene moiety embedded within the acyl chain [1]. This molecular design enables reversible, light-dependent isomerization between an inactive trans-form (straight configuration) and an active cis-form (bent configuration) upon irradiation with UV-A (365 nm) or blue (460 nm) light, respectively . AzoLPA functions as an agonist of LPA1–5 receptors with markedly greater potency for LPA1, LPA2, and LPA4 subtypes in its cis-configuration, while remaining substantially inactive in its trans-configuration [2]. The compound is supplied as a solid powder with molecular formula C23H34N3O7P and molecular weight 495.51, and is intended exclusively for research applications requiring spatiotemporal control over LPA receptor signaling [3].

AzoLPA vs. Generic LPA Analogues


Conventional LPA receptor agonists, including the widely used laboratory reagent 1-oleoyl lysophosphatidic acid, lack the capacity for reversible, light-dependent control of receptor activation [1]. Photocaged LPA (cgLPA), a coumarin-masked derivative, enables light-induced activation but functions via irreversible uncaging with a chemically modified headgroup that perturbs the molecule's amphiphilic character and may affect trafficking [2]. In contrast, AzoLPA preserves the native LPA headgroup integrity while incorporating the photoswitch exclusively within the lipid tail, enabling fully reversible optical control without permanent chemical modification of the signaling molecule [3]. Furthermore, AzoLPA's receptor activation profile demonstrates marked photoisomer-dependent selectivity: cis-AzoLPA activates LPA1, LPA2, and LPA4 receptors, whereas trans-AzoLPA remains essentially inactive at these subtypes—a binary control property absent from constitutively active LPA analogues [4].

AzoLPA Differentiation Evidence


Optical Switching of LPA1 Calcium Response

In HEK293T cells expressing endogenous LPA1 receptors, trans-AzoLPA (25 nM) exhibited no detectable agonistic activity, whereas UV-A irradiation (365 nm) to generate cis-AzoLPA (25 nM) produced a robust, immediate increase in intracellular Ca²⁺ concentration [1]. This response was completely inhibited by 10 μM Ki16425, an LPA1 receptor antagonist, confirming receptor-specific optical control [2].

GPCR signaling optical pharmacology calcium imaging

LPA Receptor Subtype Selectivity

Systematic evaluation using Ca²⁺-mobilization assays in cell lines stably transfected with individual LPA1–5 receptors revealed that cis-AzoLPA exhibits markedly greater potency than trans-AzoLPA at LPA1, LPA2, and LPA4 receptors [1]. At the LPA3 receptor, both photoisomers showed only weak agonism with no significant light-dependent activity difference. At the LPA5 receptor, both photoisomers exhibited potent agonism with no significant difference between cis- and trans-forms [2].

receptor pharmacology subtype selectivity GPCR screening

Neurite Retraction vs. Endogenous LPA

In NG108.15 neuroblastoma cells, which primarily express LPA2 receptors, cis-AzoLPA was significantly more potent than trans-AzoLPA at inducing neurite retraction and cell rounding [1]. At physiologically relevant concentrations (100 nM), cis-AzoLPA demonstrated potency equivalent to that of the endogenous ligand LPA(18:1) itself [2]. Cell viability was not compromised by cis-AzoLPA treatment at the concentrations tested [3].

neurite retraction LPA2 receptor neuroscience

Reversibility vs. Photocaged LPA

Unlike photocaged LPA (cgLPA), which releases bioactive LPA irreversibly upon 405 nm illumination and features a chemically modified headgroup that perturbs amphiphilic character, AzoLPA enables fully reversible photoswitching between active (cis) and inactive (trans) states via alternating 365 nm and 460 nm illumination [1]. This reversibility is achieved while preserving the native LPA phosphate headgroup structure, thereby minimizing off-target effects on membrane trafficking that may occur with headgroup-modified caged derivatives [2].

photopharmacology reversible optical control chemical tool comparison

AzoLPA Optimal Applications


Optical Control of LPA1 Calcium in Live Cells

AzoLPA is optimally deployed in live-cell calcium imaging experiments requiring precise temporal control over LPA1 receptor activation onset. In HEK293T cells expressing endogenous LPA1, application of trans-AzoLPA (25 nM) produces no detectable calcium response; subsequent UV-A (365 nm) irradiation generates an immediate, robust Ca²⁺ signal that is fully reversible with 460 nm illumination [1]. This optical control enables within-well kinetic studies without the confounding variables introduced by sequential compound additions or washout steps.

Optical Control of LPA2 Neurite Retraction

In neuronal model systems such as NG108.15 neuroblastoma cells, AzoLPA provides light-controlled activation of LPA2-mediated neurite retraction. cis-AzoLPA (100 nM) achieves functional equivalence to the endogenous ligand LPA(18:1) in inducing ROCK-pathway-dependent neurite retraction, while trans-AzoLPA remains substantially less active [2]. This differential enables researchers to pattern neurite retraction with spatial precision by localized illumination, facilitating studies of nervous system development and synaptic plasticity with unprecedented spatial resolution.

Subtype-Selective LPA Receptor Screening

AzoLPA's receptor subtype profile—potent cis-selective activation at LPA1, LPA2, and LPA4, with constitutive (photoisomer-independent) activity at LPA5 and weak activity at LPA3—makes it a valuable tool for dissecting LPA receptor subtype contributions in complex biological systems [3]. Researchers can use AzoLPA in combination with subtype-selective antagonists (e.g., Ki16425 for LPA1/LPA3) to isolate and optically control specific LPA receptor pathways, enabling pharmacological profiling that is not achievable with pan-active conventional LPA agonists.

Optical Lipid Clamping and Pulsatile Signaling

Unlike irreversible photocaged LPA derivatives, AzoLPA's reversible photoswitching between active cis- and inactive trans-forms enables repeated cycles of LPA receptor activation and deactivation [4]. This capability supports advanced experimental paradigms including 'optical lipid clamping' (maintaining a defined level of receptor activation via controlled light exposure), pulsatile signaling studies (examining cellular responses to repeated stimulation), and real-time dose-response titrations using graded illumination intensity. Such experiments require a reversible photopharmacological tool and cannot be performed with caged or constitutively active LPA analogues.

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